molecular formula CH4 B1200482 Carbon-15 CAS No. 15929-23-4

Carbon-15

Cat. No.: B1200482
CAS No.: 15929-23-4
M. Wt: 19.042 g/mol
InChI Key: VNWKTOKETHGBQD-AKLPVKDBSA-N
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Description

In biochemical literature, "Carbon-15" refers to the 15th carbon atom in polyunsaturated fatty acids (PUFAs), particularly arachidonic acid (AA), where enzymatic oxygenation occurs. This process is catalyzed by 15-lipoxygenase (ALOX15), which stereospecifically inserts molecular oxygen at this compound to generate bioactive lipid mediators such as 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE) and its reduced form, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) . These mediators play critical roles in inflammation resolution and host defense. Notably, aspirin-acetylated cyclooxygenase-2 (COX-2) can also oxygenate AA at this compound, producing 15(R)-HETE, which is further metabolized to epimeric lipoxins (15-epi-LXA4) with anti-inflammatory properties .

Properties

CAS No.

15929-23-4

Molecular Formula

CH4

Molecular Weight

19.042 g/mol

IUPAC Name

carbane

InChI

InChI=1S/CH4/h1H4/i1+3

InChI Key

VNWKTOKETHGBQD-AKLPVKDBSA-N

SMILES

C

Isomeric SMILES

[15CH4]

Canonical SMILES

C

Other CAS No.

15929-23-4

Synonyms

15C radioisotope
C-15 radioisotope
Carbon-15

Origin of Product

United States

Comparison with Similar Compounds

Enzymatic Oxygenation at Different Carbon Positions

Lipoxygenases (LOXs) exhibit positional specificity for oxygenation in PUFAs. Below is a comparison of key LOX enzymes and their products:

Enzyme Substrate Oxygenation Position Primary Product Biological Role References
ALOX15 (15-LOX) Arachidonic Acid Carbon-15 15(S)-HpETE/15(S)-HETE Pro-resolving mediators
5-LOX Arachidonic Acid Carbon-5 5(S)-HpETE (precursor to leukotrienes) Pro-inflammatory signaling
12-LOX Arachidonic Acid Carbon-12 12(S)-HpETE Platelet activation, inflammation
ALOX15 Linoleic Acid Carbon-13 13(S)-HpODE Cell signaling, oxidative stress

Key Findings :

  • ALOX15 demonstrates dual positional specificity: it oxygenates AA at this compound (primary) and carbon-12 (secondary, 3–15% yield) .
  • 5-LOX and 12-LOX drive pro-inflammatory pathways, whereas 15-LOX-derived 15(S)-HETE is implicated in resolution .

Stereochemical Variations at this compound

The configuration of the hydroxyl group at this compound determines bioactivity:

Compound Configuration Biosynthetic Pathway Function References
15(S)-HETE S ALOX15 action on AA Precursor to pro-resolving LXA4
15(R)-HETE R Aspirin-acetylated COX-2 + 5-LOX Precursor to 15-epi-LXA4 (ATL)
15-epi-LXA4 R 15(R)-HETE metabolism by leukocytes Potent anti-inflammatory, resoles inflammation

Key Findings :

  • 15(S)-HETE is native to humans, while 15(R)-HETE is aspirin-triggered .
  • 15-epi-LXA4 binds to the ALX receptor with high affinity, suppressing neutrophil infiltration 100–1,000-fold more effectively than native LXA4 .

Key Findings :

  • Methyl-LXA4 analogs exhibit prolonged half-life and bioactivity in vivo .
  • Tafluprost’s difluoro group at this compound improves ocular blood flow stability, making it clinically superior to other prostaglandin analogs .

Comparison Across Substrates: Arachidonic Acid vs. Linoleic Acid

ALOX15 oxygenates multiple PUFAs, yielding positionally distinct products:

Substrate Oxygenation Position Product Role in Disease References
Arachidonic Acid This compound 15(S)-HpETE Resolution of inflammation
Linoleic Acid Carbon-13 13(S)-HpODE Associated with atherosclerosis

Key Findings :

  • 13(S)-HpODE from linoleic acid promotes oxidative stress in vascular tissues, contrasting with 15(S)-HpETE’s anti-inflammatory effects .

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